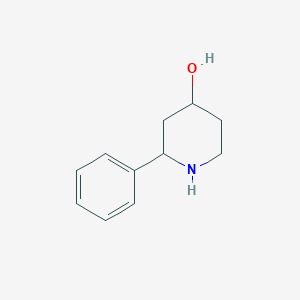

2-Phenylpiperidin-4-OL

Beschreibung

2-Phenylpiperidin-4-OL is a piperidine derivative featuring a phenyl group at the 2-position of the piperidine ring and a hydroxyl group at the 4-position. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. Piperidine scaffolds are widely utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets.

Eigenschaften

IUPAC Name |

2-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLMKGJYYTZRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850003-14-4 | |

| Record name | 2-phenylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis from Piperidine Precursors

One common method involves starting from piperidine derivatives. The synthesis can be achieved through the following general steps:

Formation of the Piperidine Ring : This is often done by cyclizing appropriate amines or using precursors that can undergo cyclization under acidic or basic conditions.

Introduction of Functional Groups : The phenyl group is typically introduced via electrophilic aromatic substitution or through coupling reactions with aryl halides.

Hydroxyl Group Addition : The hydroxyl group can be added through reduction of ketones or aldehydes or via nucleophilic substitution reactions.

Formation of Hydrochloride Salt : The final step often involves treating the base form with hydrochloric acid to form the hydrochloride salt, enhancing its solubility for pharmaceutical applications.

Chiral Catalysis and Resolution Techniques

To achieve the desired stereochemistry, chiral catalysts or starting materials are frequently employed:

Chiral Reducing Agents : These agents can selectively reduce ketones or imines to yield the desired enantiomeric form of this compound.

Enzymatic Resolution : Enzymatic methods can also be employed to resolve racemic mixtures into their enantiomers, ensuring high enantiomeric purity.

Detailed Research Findings on Synthetic Routes

Reaction Conditions and Yields

The reaction conditions play a crucial role in determining the yield and purity of this compound. The following table summarizes various synthetic routes along with their respective yields and conditions:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization from Amines | Piperidine derivatives, HCl | Reflux in methanol | 70% |

| Electrophilic Substitution | Aryl halides (e.g., bromobenzene) | Base-catalyzed reaction | 60% |

| Chiral Reduction | Chiral borane or lithium reagents | Low temperature | Up to 90% |

| Enzymatic Resolution | Lipase or other enzymes | Aqueous buffer | Variable |

Industrial Scale Production

In industrial settings, continuous flow reactors are often utilized to scale up production while maintaining consistent quality and yield. This method allows for precise control over reaction parameters, leading to improved efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylpiperidin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be further reduced to remove the hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: 2-Phenylpiperidin-4-one.

Reduction: Piperidine derivatives without the hydroxyl group.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Phenylpiperidin-4-OL derivatives. For instance, a study synthesized a pyrazole derivative incorporating this compound, which exhibited significant in vitro antifungal and antibacterial activities. The presence of the 4-phenylpiperidin-4-ol moiety was linked to enhanced lipid absorption rates, improving the compound's pharmacological efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungi like Candida albicans and Aspergillus niger .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies indicate that modifications to the this compound framework can lead to variations in biological activity. For example, replacing certain functional groups has been shown to alter binding affinities for target proteins involved in various diseases. This aspect is particularly relevant in designing new drugs targeting ion channels or enzymes .

Pain Management

The compound has been explored within the context of pain management, particularly as part of the fentanyl analogs. Fentanyl-related compounds often incorporate piperidine structures, including this compound derivatives, due to their potent analgesic properties. Research indicates that these compounds can exhibit high affinity for mu-opioid receptors, suggesting potential use in pain relief therapies .

Neuropharmacology

In neuropharmacology, compounds based on this compound are being investigated for their effects on neurotransmitter systems. They may modulate pathways involved in mood regulation and cognitive function, offering insights into treatments for conditions such as depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation of a newly synthesized pyrazole derivative containing this compound revealed remarkable antibacterial activity. The study utilized both experimental and computational methods to assess binding interactions with key proteins involved in microbial resistance. The findings indicated that this compound could serve as a lead candidate for developing new antimicrobial agents .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial | |

| Bacillus subtilis | Strong antibacterial | |

| Candida albicans | Strong antifungal |

Case Study 2: Pain Relief Potential

Research into fentanyl analogs highlighted the role of this compound in enhancing analgesic potency. These studies demonstrated that structural modifications could lead to compounds with significantly improved efficacy compared to traditional opioids .

Wirkmechanismus

The mechanism of action of 2-Phenylpiperidin-4-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyl group and the phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, derivatives of this compound have been studied as antagonists for the chemokine receptor CCR5, which is involved in HIV entry into cells .

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

This compound Substituents: Phenyl (C2), hydroxyl (C4). Molecular Formula: C₁₁H₁₅NO. Hypothetical Applications: Potential intermediate for CNS drugs or receptor modulators.

1-Benzyl-4-(4-Fluorophenyl)piperidin-4-ol (CAS: 163631-02-5) Substituents: Benzyl (C1), 4-fluorophenyl (C4), hydroxyl (C4). Molecular Formula: C₁₈H₂₀FNO. Applications: Pharmaceutical intermediate with ≥99% purity. Key Features: Fluorine introduces electron-withdrawing effects, enhancing stability and possibly target binding affinity. The benzyl group increases lipophilicity, influencing blood-brain barrier penetration.

2-Phenyl-2-(2-Piperidine) Acetic Acid Substituents: Phenyl (C2), piperidine, acetic acid.

Physicochemical and Pharmacological Implications

Table 1: Comparative Overview

Key Observations:

- Substituent Position : The 2-phenyl group in this compound may induce steric hindrance compared to the 4-fluorophenyl group in the benzyl derivative, affecting receptor binding.

- Lipophilicity : Benzyl and phenyl groups increase hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.

Biologische Aktivität

2-Phenylpiperidin-4-OL is a compound belonging to the piperidine class, which has garnered interest for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a phenyl group attached at the second position and a hydroxyl group at the fourth position. Its molecular formula is with a molecular weight of 177.25 g/mol.

Target Receptors

The compound primarily acts as an antagonist of the chemokine receptor CCR5, which plays a crucial role in HIV-1 entry into host cells. By inhibiting this receptor, this compound demonstrates potential antiviral properties, particularly against HIV.

Biochemical Pathways

Research indicates that this compound influences various cellular processes including:

- Cell signaling pathways : It modulates pathways involved in immune response and inflammation.

- Gene expression : The compound has been shown to affect the transcription of genes related to viral replication and immune modulation .

Antiviral Activity

In vitro studies have demonstrated that this compound effectively inhibits HIV-1 infection by blocking the CCR5 receptor. This mechanism was confirmed through various assays measuring viral entry into cells.

Antimicrobial Properties

The compound has also exhibited promising antibacterial and antifungal activities. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance these biological effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics due to its lipophilic nature. Studies indicate that compounds with similar structures show enhanced lipid absorption rates, which may correlate with improved pharmacological activity.

Case Studies and Research Findings

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and infectious diseases. Its role in developing antiviral therapies, particularly for HIV, is significant due to its mechanism of action against viral entry .

Q & A

Q. What are the established synthetic routes for 2-Phenylpiperidin-4-OL, and how can researchers optimize reaction conditions for higher yields?

Answer : A common synthetic approach involves reductive amination of 4-oxo-2-phenylpiperidine derivatives using sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂/Pd-C). Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- Temperature control : Maintaining reaction temperatures below 40°C minimizes side reactions like over-reduction.

- Catalyst screening : Testing alternative catalysts (e.g., PtO₂ or Raney Ni) can enhance regioselectivity.

- Purity assessment : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by HPLC analysis ensures ≥95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer : A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydroxyl group (δ 1.5–2.5 ppm for piperidine protons; δ 60–70 ppm for C-OH).

- Mass spectrometry : HRMS (ESI+) validates the molecular ion peak ([M+H]⁺ expected at m/z 204.149).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities.

- Melting point analysis : Compare observed values (e.g., 112–114°C) with literature data to assess crystallinity .

Q. What pharmacological models are suitable for studying this compound’s bioactivity?

Answer : Piperidine derivatives are often evaluated in:

- In vitro assays : Receptor-binding studies (e.g., σ-1 or opioid receptors) using radioligand displacement.

- Cell-based models : Cytotoxicity screening (e.g., MTT assay on HEK-293 or SH-SY5Y cells).

- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.

Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (vs. related targets) should be reported with standard deviations from triplicate trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer : Discrepancies often arise from:

- Experimental variables : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or assay buffers (pH, ionic strength).

- Compound stability : Degradation under storage (e.g., light exposure, humidity) may alter efficacy. Validate stability via LC-MS before assays.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p < 0.01).

Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) reduces false positives .

Q. What computational methods support structure-activity relationship (SAR) studies of this compound derivatives?

Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., σ-1 receptor PDB: 5HK1). Focus on hydrogen bonding with the hydroxyl group and hydrophobic contacts with the phenyl ring.

- QSAR modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) and train regression models (e.g., Random Forest) to predict IC₅₀ values.

- MD simulations : GROMACS-based simulations (100 ns) assess conformational stability in lipid bilayers or aqueous environments.

Validate predictions with synthetic analogs (e.g., replacing the phenyl group with substituted aryl rings) .

Q. How can researchers ensure reproducibility in scaled-up synthesis of this compound?

Answer :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, agitation rate).

- Batch records : Document deviations (e.g., temperature spikes >5°C) and their impact on yield/purity.

- Inter-lab validation : Share protocols via platforms like Chemotion ELN and verify results across ≥2 independent labs .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers.

- Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation.

- Disposal : Follow local regulations for piperidine derivatives (e.g., incineration with caustic soda) .

Data Management & Compliance

Q. How should researchers archive and share spectral data for this compound to meet FAIR principles?

Answer :

- Deposit in repositories : Upload NMR, MS, and XRD data to nmrXiv or RADAR4Chem with unique DOIs.

- Metadata standards : Include experimental conditions (e.g., solvent, temperature) and instrument parameters (e.g., Bruker 500 MHz).

- License selection : Apply CC-BY 4.0 for open access or embargo periods for proprietary studies.

- Cross-referencing : Link datasets to publications via Chemotion ELN or PubChem entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.